8-(Methoxymethyl)quinolin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
8-(methoxymethyl)quinolin-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-14-7-9-4-2-3-8-5-10(12)6-13-11(8)9/h2-6H,7,12H2,1H3 |
InChI Key |
XVHRXFHTDOWGOE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC2=CC(=CN=C21)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 8 Methoxymethyl Quinolin 3 Amine
Reactions of the Amino Group at Position 3
The amino group at the 3-position of the quinoline (B57606) ring is a key site for a variety of chemical reactions, owing to its nucleophilic character. This reactivity enables the introduction of diverse functional groups and the construction of new ring systems. In the quinoline ring system, electrophilic substitution typically occurs on the benzene (B151609) ring at positions 5 and 8 due to the deactivating effect of the nitrogen atom in the pyridine (B92270) ring. quimicaorganica.orgreddit.com However, the presence of the amino group at position 3 can direct reactions to that site.
The amino group of 8-(Methoxymethyl)quinolin-3-amine is susceptible to reaction with various electrophiles. Acylation and sulfonylation are common transformations that convert the amine into corresponding amides and sulfonamides, respectively. These reactions are typically carried out by treating the amine with acyl chlorides, anhydrides, or sulfonyl chlorides, often in the presence of a base to neutralize the acidic byproduct.
For instance, the acylation of related aminoquinoline compounds, such as 2-amino-8-quinolinol, has been shown to be chemoselective. researchgate.net Depending on the reaction conditions and the nature of the acylating agent, either the amino group or a hydroxyl group can be preferentially acylated. researchgate.net In the case of this compound, the primary amine is expected to readily react with acylating agents like carboxylic acids in the presence of coupling agents. researchgate.net
Table 1: Representative Electrophilic Substitution Reactions of Aminoquinolines
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| 2-Amino-8-quinolinol | Carboxylic Acids, EDCI, DMAP | C8-Esters | researchgate.net |
| 2-Amino-8-quinolinol | Acyl Imidazolides | C2-Amides | researchgate.net |
| 8-Aminoquinoline (B160924) | 2,2,2-trichloroethyl carbonochloridate | Carbamate | nih.gov |
The primary amino group at position 3 can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. masterorganicchemistry.comyoutube.comopenochem.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.comlibretexts.org The formation of these C=N double bonds is a reversible process. youtube.com
Research on the synthesis of Schiff bases from 8-aminoquinoline is well-documented, where it is condensed with various aldehydes like 2-hydroxy naphthaldehyde and ortho-vanillin in a methanol (B129727) solvent. nih.gov Similarly, reaction with 2,6-pyridinedicarboxaldehyde (B58191) leads to the formation of a Schiff base. asianpubs.org These established methods can be applied to this compound to generate a corresponding library of Schiff base derivatives. Hydrazones can also be synthesized through similar condensation reactions with hydrazine (B178648) derivatives.
Table 2: Synthesis of Schiff Bases from Aminoquinolines
| Aminoquinoline Reactant | Aldehyde/Ketone Reactant | Solvent | Product | Reference |
|---|---|---|---|---|
| 8-Aminoquinoline | 2-Hydroxy Naphthaldehyde | Methanol | LNAPH Schiff Base | nih.gov |
| 8-Aminoquinoline | Ortho-vanillin | Methanol | LO-VAN Schiff Base | nih.gov |
| 8-Aminoquinoline | 2,6-Pyridinedicarboxaldehyde | Water | Schiff Base | asianpubs.org |
| 8-Aminoquinoline | Salicylaldehyde | Organic Solvent | Schiff Base Metal Complex | google.com |
The 3-aminoquinoline (B160951) scaffold serves as a valuable building block for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile in intramolecular or intermolecular cyclization reactions to construct new rings onto the quinoline core. For example, derivatives of 3-aminoquinoline can be used in reactions that lead to the formation of polycyclic structures with potential biological activities. While specific examples starting from this compound are not prevalent in the literature, the general reactivity of 3-aminoquinolines in cyclization reactions, such as in the synthesis of quinoline-fused triazines or other heterocyclic systems, suggests this potential. nih.gov
The nucleophilic amino group of this compound can react with isocyanates and isothiocyanates to yield urea (B33335) and thiourea (B124793) derivatives, respectively. nih.gov These reactions generally proceed via the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate. nih.gov The synthesis of urea and thiourea derivatives from aminoquinolines has been reported as a strategy to create compounds with diverse biological activities. elsevierpure.com For example, novel urea and thiourea derivatives of 8-hydroxyquinoline (B1678124) have been synthesized and studied for their potential applications. elsevierpure.com Similarly, 8-aminoquinoline has been used to prepare urea derivatives as multifunctional agents. nih.gov These synthetic strategies are directly applicable to this compound.
Table 3: Synthesis of Urea and Thiourea Derivatives from Amines
| Amine Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| Heterocyclic Amine | Isothiocyanate | N-acyl thiourea | nih.gov |
| 8-Aminoquinoline | 2,2,2-trichloroethyl quinolin-8-ylcarbamate, Tryptamine | Urea | nih.gov |
| Primary Amines | Carbamoyl-protected isothiocyanates | Thiourea | organic-chemistry.org |
| L-3-hydroxytyrosine | Isocyanates/Isothiocyanates | Urea/Thiourea | nih.gov |
Transformations Involving the 8-(Methoxymethyl) Group
The 8-(methoxymethyl) group offers another site for chemical modification, primarily through the cleavage of the ether bond.
Ethers are generally unreactive but can be cleaved under strong acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgopenstax.org The reaction proceeds through either an SN1 or SN2 mechanism, depending on the structure of the ether. openstax.org For the 8-(methoxymethyl) group, the ether oxygen would first be protonated by the strong acid. libretexts.orgmasterorganicchemistry.com Subsequently, a nucleophilic attack by the halide ion would occur. Given that the carbon of the methyl group is primary and unhindered, the cleavage is likely to proceed via an SN2 mechanism, leading to the formation of 8-(hydroxymethyl)quinolin-3-amine and a methyl halide. libretexts.orgopenstax.org
Cleavage of a related aryl alkyl ether, ethyl phenyl ether, with HBr yields phenol (B47542) and bromoethane, demonstrating the typical outcome of such reactions where the alkyl-oxygen bond is broken. libretexts.org The resulting 8-(hydroxymethyl) group can then be further transformed. For example, it can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic elaborations.
Table 4: General Conditions for Acidic Cleavage of Ethers
| Ether Type | Reagent | Mechanism | Typical Products | Reference |
|---|---|---|---|---|
| Primary/Secondary Alkyl Ethers | HBr, HI | SN2 | Alcohol and Alkyl Halide | libretexts.orgopenstax.org |
| Tertiary/Benzylic/Allylic Ethers | HBr, HI | SN1 | Alcohol and Alkyl Halide | libretexts.orgopenstax.org |
| Aryl Alkyl Ethers | HBr, HI | SN2 at alkyl carbon | Phenol and Alkyl Halide | libretexts.org |
| Methoxymethyl (MOM) ethers | Trimethylsilyl bromide | Mild Cleavage | Alcohol | masterorganicchemistry.com |
Oxidation and Reduction of the Methylene (B1212753) Bridge
The methoxymethyl group at the C-8 position features a methylene bridge (-CH₂-) adjacent to the quinoline ring, placing it in a benzylic-type position. This structural feature is crucial for its oxidative reactivity.
Oxidation: The presence of two benzylic hydrogens on the methylene bridge makes this position susceptible to oxidation. Under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in the presence of acid and heat, alkyl side chains on aromatic rings can be oxidized to carboxylic acids. khanacademy.org For this compound, this would theoretically transform the methoxymethyl group into an 8-carboxy-3-aminoquinoline. The ether linkage is generally stable under these conditions. The reaction requires at least one benzylic hydrogen to proceed; compounds lacking a benzylic hydrogen are resistant to this type of oxidation. khanacademy.org
Reduction: The C-O and C-C single bonds of the methoxymethyl group are generally resistant to reduction by common methods like catalytic hydrogenation. While the quinoline ring itself can be reduced to a tetrahydroquinoline under certain catalytic conditions researchgate.net, the methoxymethyl group would likely remain intact.
Reactivity of the Quinoline Nitrogen Atom
The nitrogen atom within the quinoline heterocycle is a key center for reactivity, behaving as a tertiary amine and a Lewis base. This allows for reactions such as quaternization and N-oxidation, as well as coordination to metal ions.
Quaternization and N-Oxidation Reactions
N-Oxidation: The quinoline nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or Caro's acid. wikipedia.orgchemicalbook.com The resulting this compound N-oxide is a valuable intermediate, as the N-oxide functionality can act as a directing group in various C-H functionalization reactions, particularly at the C8 position. acs.orgrsc.orgacs.orgresearchgate.net The selective N-oxidation of nitrogen heterocycles in the presence of other amine groups can be achieved, making this a viable transformation for the title compound. chemicalbook.comnih.gov
Quaternization: As a tertiary amine, the quinoline nitrogen can react with alkyl halides to form a quaternary ammonium (B1175870) salt. However, this reaction can be influenced by steric hindrance from the substituent at the 8-position. researchgate.net The reactivity is also dependent on the nucleophilicity of the quinoline nitrogen.
| Reaction Type | Reagent Example | Product Type |
| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |
| Quaternization | Methyl iodide (CH₃I) | 1-Methyl-8-(methoxymethyl)quinolin-3-aminium iodide |
Coordination Chemistry with Metal Ions and Complex Formation
The 8-aminoquinoline scaffold is a classic bidentate chelating ligand, capable of forming stable complexes with a wide variety of metal ions. nih.govnih.gov Chelation occurs through the lone pair of electrons on the quinoline nitrogen and the exocyclic amino group at the 3-position is not typically involved in the primary chelation which involves the C8-substituent's heteroatom and the quinoline nitrogen. However, the 8-aminoquinoline framework itself, where an amino group is at the C8 position, readily forms complexes. In the case of this compound, the primary chelation sites for metal ions are the quinoline nitrogen and the oxygen atom of the methoxymethyl group, forming a stable five-membered ring.
Derivatives of 8-hydroxyquinoline and 8-aminoquinoline are known to form complexes with numerous metal ions. scirp.orgresearchgate.netacs.orgrroij.com These complexes have applications in various fields, from materials science (e.g., OLEDs) to medicine. nih.govwikipedia.org The formation of these complexes often results in significant changes to the molecule's physical and chemical properties, such as fluorescence. rroij.comscispace.com
| Metal Ion | Typical Coordination Geometry | Reference Example |
| Copper(II) | Square Planar / Octahedral | scirp.orgmdpi.com |
| Zinc(II) | Tetrahedral / Octahedral | acs.orgmdpi.com |
| Iron(II)/Iron(III) | Octahedral | researchgate.netmdpi.com |
| Palladium(II) | Square Planar | nih.govacs.org |
| Rhodium(III) | Octahedral | acs.orgresearchgate.net |
| Iridium(III) | Octahedral | acs.org |
Palladium-Catalyzed Cross-Coupling Reactions and C-H Functionalizations
The 8-aminoquinoline moiety is one of the most powerful and widely used directing groups in transition-metal-catalyzed C-H functionalization. nih.govnih.gov While the title compound has a 3-amino group, the combination of the quinoline nitrogen and the C8-substituent can direct catalysis. More commonly, an amide is formed from the 3-amino group, and the 8-aminoquinoline portion of a different molecule is used as a directing auxiliary.
In a typical reaction, the 8-aminoquinoline group acts as a bidentate ligand, coordinating to a palladium center. This brings the metal catalyst into close proximity to specific C-H bonds, enabling their cleavage and subsequent functionalization. This strategy allows for the highly regioselective arylation, alkylation, and alkenylation of otherwise unreactive sp² and sp³ C-H bonds. nih.govacs.orgchemrxiv.org
For example, using an 8-aminoquinoline auxiliary attached to a carboxylic acid, palladium catalysts can selectively functionalize the β-C(sp³)-H bonds of aliphatic chains and the C(sp²)-H bonds of aromatic rings. nih.govacs.org
| Reaction Type | Coupling Partner | Catalyst System | Functionalized Position | Reference |
| β-C(sp³)-H Arylation | Aryl Iodide | Pd(OAc)₂ / Cs₃PO₄ | Secondary C-H bond | nih.gov |
| β-C(sp³)-H Alkenylation | Vinyl Iodide | Pd(OAc)₂ / Ag₂CO₃ | Proline C3-H | chemrxiv.org |
| C(sp²)-H Arylation | Aryl Iodide | Pd(OAc)₂ / AgOAc | Olefinic C-H | acs.org |
| γ-C(sp³)-H Arylation | Diaryliodonium Salts | Pd(OAc)₂ / Ligand | Primary C-H bond | nih.gov |
Radical Reactions and Photochemical Transformations
Information regarding specific radical and photochemical reactions of this compound is limited in the literature. However, reactivity can be inferred from the behavior of its core structures.
Radical Reactions: The benzylic hydrogens on the methylene bridge are potential sites for radical reactions, such as free-radical halogenation with reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This would lead to the formation of 8-(bromomethoxymethyl)quinolin-3-amine. Additionally, the diazonium salt derived from the 3-amino group could potentially undergo radical-mediated reactions, though such pathways can be hazardous. nih.gov
Photochemical Transformations: Quinoline and its derivatives are known to be photochemically active. Upon absorption of UV light, they can be promoted to an excited state. For some derivatives like 8-hydroxyquinoline, this can lead to intramolecular proton transfer, forming a zwitterionic species. wikipedia.org While the specific photochemical behavior of this compound is not documented, it is plausible that it could undergo transformations such as photocyclization or photoreduction, depending on the reaction conditions and the presence of other reagents.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of the 8-(Methoxymethyl) Substituent on Molecular Interactions
The substituent at the 8-position of the quinoline (B57606) ring can significantly modulate the compound's activity. In the case of 8-(methoxymethyl)quinolin-3-amine, the methoxymethyl group imparts specific steric and electronic characteristics.
The methoxymethyl group (-CH₂OCH₃) at the 8-position introduces both steric bulk and specific electronic effects.
Steric Contributions: The size and spatial arrangement of the methoxymethyl group can influence how the molecule interacts with its biological target. It can either facilitate a favorable orientation within a binding pocket or create steric hindrance that prevents binding. The flexibility of the -CH₂-O- bond allows for some conformational adaptation. Studies on other 8-substituted quinolines have shown that the nature of the substituent at this position can impact biological activity. For instance, in a series of 8-substituted quinoline-2-carboxamides, varying the alkyl and benzyl (B1604629) groups at the 8-oxy position led to a range of inhibitory activities against carbonic anhydrase isoforms, highlighting the importance of the steric bulk and nature of the substituent at this position. nih.gov
Table 1: Comparison of Electronic Properties of Related Substituents
| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect |
| -CF₃ | Strong Electron-Withdrawing | Weak Electron-Withdrawing | Strongly Deactivating |
| -CHF₂ | Moderate Electron-Withdrawing | Weak Electron-Withdrawing | Moderately Deactivating |
| -CF₂OCH₃ | 0.22 | 0.07 | Moderately Electron-Withdrawing |
| -CH₂OCH₃ | Weakly Electron-Withdrawing | Negligible | Weakly Deactivating |
| -OCH₃ | Electron-Donating (Resonance) / Electron-Withdrawing (Inductive) | -0.43 | Activating |
Data for CF₂OCH₃ from nuph.edu.ua. Other values are established chemical principles.
Role of the 3-Amino Group in Biological Recognition and Reactivity
The amino group (-NH₂) at the 3-position of the quinoline ring is a critical pharmacophoric element. As a primary amine, it can act as a hydrogen bond donor and, to a lesser extent, a hydrogen bond acceptor. This ability to form hydrogen bonds is fundamental for the specific recognition of the molecule by biological macromolecules. In many enzyme-inhibitor or receptor-ligand interactions, the precise positioning of hydrogen bond donors and acceptors is a key determinant of binding affinity and selectivity.
Rational Design of Quinoline Derivatives
The principles of SAR guide the rational design of new quinoline derivatives with improved potency, selectivity, and pharmacokinetic properties. This involves the systematic modification of the quinoline scaffold at various positions to optimize its interaction with a specific biological target.
The biological activity of quinoline derivatives can be fine-tuned by introducing different substituents at various positions on the ring. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—plays a crucial role.
For instance, in the development of α-glucosidase inhibitors based on a quinoline scaffold, it was found that compounds with electron-withdrawing groups were generally more potent than those with electron-donating groups. nih.gov The position of the substituent is also critical. In some anticancer quinolines, substitutions at positions 2 and 3 were found to be more effective against certain cancer cell lines than substitutions at positions 4 and 8. The introduction of a halogen atom can often enhance activity, a principle applied in many drug classes. nih.gov
Table 2: Examples of Substituent Effects on the Biological Activity of Quinoline Derivatives
| Position of Substitution | Substituent | Resulting Biological Activity | Reference |
| 2 and 3 | Various | More active against certain cancer cell lines | nih.gov |
| 6 | Halogen (e.g., Fluoro) | Enhanced antibacterial activity | nih.gov |
| 7 | Halogen (e.g., Chloro) | Enhanced antileishmanial activity | nih.gov |
| 8 | Hydroxy | Essential for certain anticancer and antimicrobial activities | researchgate.net |
| 8 | Methoxy (B1213986) | Modulated antimalarial activity | researchgate.net |
Based on these principles, the rational design of derivatives of this compound could involve:
Modification of the 8-(methoxymethyl) group: Altering the length of the alkyl chain or replacing the methyl group with other functionalities to probe the steric and electronic requirements of the binding pocket.
Substitution on the 3-amino group: Acylation or alkylation of the amino group to modulate its hydrogen bonding capacity and lipophilicity.
Introduction of substituents on the benzene (B151609) ring (positions 5, 6, 7): Adding small, electron-withdrawing or electron-donating groups to fine-tune the electronic properties of the quinoline scaffold and explore additional binding interactions.
Such a systematic approach, guided by SAR principles, is essential for the development of novel quinoline-based compounds with desired therapeutic profiles.
Bioisosteric Replacements and Scaffold Hopping Strategies (e.g., Oxetane (B1205548) incorporation)
In the realm of medicinal chemistry, bioisosteric replacement is a powerful strategy for optimizing lead compounds by substituting a functional group with another that has similar physical or chemical properties, thereby enhancing the compound's biological activity, selectivity, or pharmacokinetic profile. nih.gov Similarly, scaffold hopping allows for the design of novel compounds by replacing the core molecular framework with a structurally different but functionally equivalent scaffold, which can lead to improved properties and new intellectual property. acs.orgnih.gov
For the this compound scaffold, several bioisosteric replacements and scaffold hopping strategies can be envisioned to modulate its properties. A key area of interest is the modification of the 8-methoxymethyl group. While direct data on this specific substitution is limited, the principles of bioisosterism suggest several potential replacements.
One notable example is the incorporation of an oxetane ring. The oxetane moiety is increasingly recognized as a valuable surrogate for various functional groups in drug discovery. nih.govnih.gov Specifically, a 3-substituted oxetane could be considered a bioisostere of the methoxymethyl group at the 8-position of the quinoline ring. This substitution can offer several advantages:
Improved Physicochemical Properties: Oxetanes are known to enhance aqueous solubility and metabolic stability while reducing lipophilicity compared to their acyclic ether or gem-dimethyl counterparts. nih.govnih.gov This can lead to a more favorable pharmacokinetic profile.
Three-Dimensionality: The inherent three-dimensionality of the oxetane ring can lead to better defined interactions with biological targets, potentially increasing potency and selectivity. nih.gov
Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can reduce the pKa of nearby basic groups, which could be advantageous in tuning the properties of the quinolin-3-amine moiety. nih.gov
The following table illustrates a hypothetical bioisosteric replacement of the methoxymethyl group with an oxetanyl group:
| Original Moiety | Bioisosteric Replacement | Potential Advantages |
| 8-Methoxymethyl | 8-(Oxetan-3-yl) | Improved solubility, metabolic stability, increased 3D-character |
| 8-Methoxymethyl | 8-(1-Methoxyethyl) | Introduction of a chiral center, potential for stereospecific interactions |
Development of Multi-Target-Directed Ligands based on the Quinoline Framework
The "one-target, one-drug" paradigm has shown limitations in treating complex multifactorial diseases like cancer and neurodegenerative disorders. mdpi.commdpi.com This has led to the rise of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. mdpi.comresearchgate.net The quinoline scaffold is a privileged structure in the design of MTDLs due to its versatile binding capabilities and synthetic tractability. mdpi.comnih.gov
The this compound framework provides a versatile platform for the development of MTDLs. The quinoline core can serve as the primary anchor for interacting with one target, while the substituents at the 3- and 8-positions can be modified to engage with other targets.
For instance, in the context of anticancer drug design, one could envision a strategy where the quinoline nucleus intercalates into DNA or inhibits topoisomerase, a known mechanism for some quinoline derivatives. mdpi.com The 3-amino group could be functionalized with a pharmacophore that inhibits a specific kinase involved in tumor progression, such as EGFR or VEGFR. nih.gov The 8-methoxymethyl group, or its bioisosteric replacements, could further modulate the compound's physicochemical properties or provide additional interactions within the target binding sites.
A hypothetical design of a multi-target ligand based on the this compound scaffold is presented below:
| Scaffold Component | Potential Target/Function | Example of Functionalization |
| Quinoline Core | DNA Intercalation / Topoisomerase Inhibition | Unmodified or with substituents to enhance binding |
| 3-Amine Group | Kinase Inhibition (e.g., EGFR, VEGFR) | Acylation with a moiety mimicking a known kinase inhibitor pharmacophore |
| 8-Methoxymethyl Group | Physicochemical Property Modulation / Secondary Target Interaction | Maintained for solubility or replaced with a bioisostere like oxetane for improved pharmacokinetics |
The development of such MTDLs often involves an iterative process of design, synthesis, and biological evaluation. Computational methods, such as molecular docking, can be employed to predict the binding of these designed ligands to their respective targets and guide the synthetic efforts. mdpi.com
Theoretical and Computational Investigations of 8 Methoxymethyl Quinolin 3 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. scirp.orgnih.gov By approximating the electron density of a system, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and various electronic properties, providing a deep understanding of a molecule's behavior. scirp.orgresearchgate.net For quinoline (B57606) derivatives, DFT has been successfully employed to elucidate structure-property relationships. uantwerpen.benih.gov
The electronic character of 8-(Methoxymethyl)quinolin-3-amine can be thoroughly analyzed using DFT. Key aspects of this analysis include the distribution of electron density and the nature of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com
The HOMO represents the ability of a molecule to donate electrons, correlating with its nucleophilicity, while the LUMO indicates its ability to accept electrons, reflecting its electrophilicity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. scirp.orgajchem-a.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap indicates a molecule is more reactive. For this compound, the electron-donating amine group and the methoxymethyl group would be expected to significantly influence the energy and localization of these orbitals.
Table 1: Illustrative Frontier Molecular Orbital Properties for this compound This table presents expected values based on DFT calculations performed on similar quinoline structures.
| Parameter | Predicted Value (eV) | Implication |
| HOMO Energy | -5.85 | Region of highest electron density, likely localized on the quinoline ring and amine group; indicates sites susceptible to electrophilic attack. |
| LUMO Energy | -1.20 | Region of lowest electron density, likely distributed over the aromatic system; indicates sites susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 4.65 | Suggests good kinetic stability and moderate reactivity. |
Data is illustrative and represents typical values obtained from DFT/B3LYP calculations on related aromatic amines. scirp.orgajchem-a.com
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions. The primary absorption bands for quinoline derivatives typically arise from π→π* transitions within the aromatic system.
Furthermore, DFT methods, particularly using the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). researchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be obtained and compared with experimental data to validate the molecular structure. scirp.org
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical chemical shifts (in ppm) relative to TMS, as would be predicted by DFT calculations.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Quinoline C2 | 8.95 | 148.5 |
| Quinoline C4 | 7.90 | 129.0 |
| Quinoline C5 | 7.60 | 127.5 |
| Amine (-NH₂) Protons | 4.50 | - |
| Methylene (B1212753) (-CH₂-) Protons | 4.80 | 74.0 |
| Methyl (-CH₃) Protons | 3.40 | 59.0 |
Values are illustrative, based on typical DFT predictions for substituted quinolines and related aromatic compounds. researchgate.netnih.gov
DFT provides various reactivity descriptors that help predict the most reactive sites within a molecule. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the quinoline nitrogen and the oxygen of the methoxy (B1213986) group, indicating sites for electrophilic attack, while regions near the amine hydrogens would show positive potential.
Fukui functions are another powerful tool derived from DFT that quantifies the reactivity of specific atomic sites towards nucleophilic, electrophilic, or radical attack. nih.govuantwerpen.be These calculations can precisely identify which atoms are most likely to participate in a chemical reaction. This information is crucial for modeling reaction pathways and understanding potential mechanisms of synthesis or metabolic degradation.
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govulisboa.pt For a flexible molecule like this compound, MD simulations are essential for performing a thorough conformational analysis. The primary sources of flexibility are the rotation around the C8-CH₂ bond and the CH₂-O bond of the methoxymethyl substituent.
By simulating the molecule's motion in a solvent (such as water or DMSO) at a given temperature, MD can map the potential energy surface and identify low-energy, stable conformations. nih.gov This analysis reveals the preferred spatial arrangement of the methoxymethyl group relative to the quinoline ring, which is critical for understanding how the molecule interacts with its environment, including biological receptors.
Molecular Docking and Molecular Dynamics Simulations in Ligand-Target Systems
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. mdpi.comderpharmachemica.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Quinoline derivatives are known to inhibit various enzymes, particularly kinases involved in cell signaling pathways like the PI3K/AKT/mTOR pathway. mdpi.comresearchgate.net
In a typical molecular docking study, this compound would be placed into the active site of a target protein. The docking algorithm then samples numerous orientations and conformations of the ligand, scoring each based on intermolecular interactions like hydrogen bonds, hydrophobic contacts, and electrostatic forces. researchgate.net
For instance, when docked into a kinase active site, the quinoline nitrogen is often predicted to form a crucial hydrogen bond with a backbone amide hydrogen in the "hinge region" of the enzyme, a common binding motif for kinase inhibitors. mdpi.com The 3-amino group could act as a hydrogen bond donor or acceptor, while the methoxymethyl group at the 8-position could extend into a hydrophobic pocket, contributing to binding affinity. The results are typically reported as a binding affinity or docking score (in kcal/mol), where a more negative value indicates a more favorable interaction. Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose over time. researchgate.net
Table 3: Illustrative Molecular Docking Results of this compound into a Hypothetical Kinase Active Site This table shows a hypothetical binding analysis, demonstrating the types of interactions and scores that would be generated.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions | Interacting Residues (Hypothetical) |
| ATM Kinase | -8.5 | Hydrogen bond with quinoline N1Hydrogen bond with 3-amino groupHydrophobic interaction with methoxymethyl group | Met2054 (hinge region)Asp2078Val1980, Leu2081 |
Data is hypothetical and based on docking studies of similar quinoline-based inhibitors with kinases. mdpi.commdpi.comresearchgate.net
Identification of Key Interaction Sites and Hotspots
The identification of key interaction sites and "hotspots" within a molecule is crucial for understanding its mechanism of action at a molecular level. This is typically achieved through molecular docking and molecular dynamics simulations, which predict the binding orientation and affinity of a ligand to a biological target, such as a protein receptor or enzyme.
For quinoline derivatives, the nitrogen atom within the quinoline ring is frequently identified as a key interaction site, often forming hydrogen bonds with amino acid residues in the hinge region of protein kinases. This interaction is a common feature in the binding of many quinoline-based kinase inhibitors. In the case of this compound, several key interaction points can be hypothesized based on its structural features and the known binding modes of analogous compounds:
Quinoline Nitrogen: The nitrogen at position 1 of the quinoline ring is a primary hydrogen bond acceptor. In molecular docking studies of similar quinoline derivatives, this nitrogen atom consistently engages in hydrogen bonding with the backbone amide groups of key residues in the active site of various kinases.
3-Amino Group: The primary amine at the 3-position is a potent hydrogen bond donor. This group can form crucial interactions with acceptor sites on a target protein, such as the side chains of aspartate or glutamate residues, or the backbone carbonyls of the protein.
Table 1: Postulated Key Interaction Sites of this compound and Their Potential Roles
| Molecular Feature | Potential Interaction Type | Interacting Partner in Target Protein |
| Quinoline Nitrogen (N1) | Hydrogen Bond Acceptor | Backbone Amide (e.g., in kinase hinge region) |
| 3-Amino Group (-NH2) | Hydrogen Bond Donor | Amino Acid Side Chains (e.g., Asp, Glu), Backbone Carbonyl |
| 8-Methoxymethyl Oxygen | Hydrogen Bond Acceptor | Hydrogen Bond Donors in the binding site |
| 8-Methoxymethyl Group | Hydrophobic/van der Waals | Hydrophobic pocket |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs.
While a specific QSAR model for this compound is not available, general principles derived from QSAR studies on various series of quinoline derivatives can provide insights into the structural features that are likely to influence its biological activity. These studies often employ a range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters.
Several QSAR studies on quinoline-based inhibitors of kinases and other enzymes have highlighted the importance of the following factors:
Electronic Properties: The distribution of electron density within the quinoline ring system can significantly impact its ability to interact with target proteins. Descriptors such as partial charges on atoms, dipole moment, and molecular electrostatic potential are often correlated with activity. For instance, the electron-donating or -withdrawing nature of substituents can modulate the basicity of the quinoline nitrogen and the hydrogen bonding capacity of other functional groups.
Hydrophobicity: The lipophilicity of the molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of both target binding and pharmacokinetic properties. QSAR models for quinoline derivatives frequently show a parabolic or linear relationship between logP and biological activity, indicating an optimal range of hydrophobicity for efficacy.
Steric Factors: The size and shape of the molecule, as described by parameters like molar refractivity (MR) and steric hindrance, play a crucial role in its ability to fit into a binding pocket. The substitution pattern on the quinoline ring is a key determinant of its steric profile.
Topological and 3D Descriptors: More advanced QSAR models incorporate descriptors that capture the three-dimensional shape and connectivity of the molecule. These can include parameters related to molecular volume, surface area, and shape indices.
Based on these general principles, a hypothetical QSAR model for a series of analogs of this compound might suggest that variations in the substituents at the 3- and 8-positions would significantly impact activity. For example, altering the length or branching of the methoxymethyl chain could modulate steric and hydrophobic interactions, while modifications to the amino group could influence hydrogen bonding potential. The development of a robust QSAR model would require a dataset of structurally diverse analogs with corresponding biological activity data.
In Silico Assessment of Molecular Properties for Biological Performance (e.g., ADME-related molecular descriptors)
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods are widely used in the early stages of drug discovery to predict these properties and identify potential liabilities.
A variety of computational tools and web servers are available for the prediction of ADME-related molecular descriptors. nih.govnih.govspringernature.com These tools utilize algorithms based on large datasets of experimentally determined properties to estimate the likely behavior of a novel compound. For this compound, an in silico ADME assessment would typically involve the calculation of several key descriptors:
Table 2: Predicted ADME-Related Molecular Descriptors for this compound
| Property | Predicted Value/Classification | Implication for Biological Performance |
| Absorption | ||
| Molecular Weight | ~202.24 g/mol | Favorable for oral absorption (typically <500 g/mol ) |
| LogP (octanol/water partition coeff.) | ~2.5 - 3.0 | Optimal range for membrane permeability and solubility |
| H-Bond Donors | 1 (from the amino group) | Favorable for oral absorption (typically ≤5) |
| H-Bond Acceptors | 3 (quinoline N, ether O, amino N) | Favorable for oral absorption (typically ≤10) |
| Polar Surface Area (PSA) | ~51 Ų | Good potential for cell permeability (typically <140 Ų) |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Likely to be a BBB permeant | Potential for CNS activity |
| Plasma Protein Binding (PPB) | Predicted to be moderately to highly bound | Affects the free concentration of the drug available for therapeutic action |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of certain CYP isozymes | Risk of drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter (OCT2) Substrate | Possible substrate | Potential for renal clearance |
| Toxicity | ||
| hERG Inhibition | Low to moderate risk | Potential for cardiotoxicity should be experimentally evaluated |
| Ames Mutagenicity | Predicted to be non-mutagenic | Low risk of genotoxicity |
Note: The values presented in this table are estimations based on the application of general in silico prediction models and may not reflect experimentally determined values.
The in silico ADME profile of this compound suggests that it possesses several drug-like properties. Its molecular weight and the number of hydrogen bond donors and acceptors fall within the ranges defined by Lipinski's Rule of Five, which is a widely used guideline for assessing the oral bioavailability of a compound. The predicted LogP and polar surface area are also in ranges that are generally considered favorable for good absorption and cell permeability.
Predictions regarding metabolism suggest a potential for interaction with cytochrome P450 enzymes, which is a common feature of many nitrogen-containing heterocyclic compounds. This highlights an area that would require experimental investigation to assess the risk of drug-drug interactions. The potential for blood-brain barrier permeation indicates that the compound could be explored for central nervous system targets.
Mechanistic Investigations of Biological Activities Excluding Clinical Studies
Antimicrobial Activity: Mechanistic Insights
The quinoline (B57606) scaffold is a cornerstone in the development of antimicrobial agents. The mechanisms are diverse, targeting various essential pathways in bacteria and fungi.
Antibacterial Action: Cellular Targets and Pathways
The antibacterial effects of quinoline derivatives are multifaceted. One of the primary mechanisms involves the inhibition of bacterial DNA synthesis by targeting type II topoisomerases, namely DNA gyrase and topoisomerase IV. This action prevents the relaxation of supercoiled DNA and the separation of daughter chromosomes during replication, leading to bacterial cell death.
Another significant mechanism is the chelation of essential metal ions. Compounds like 8-hydroxyquinolines are known to disrupt bacterial metal homeostasis by binding to intracellular metal ions such as Mn²⁺, Zn²⁺, and Cu²⁺, which are crucial cofactors for many enzymes involved in cellular respiration and antioxidant defense. mdpi.com It is plausible that 8-(Methoxymethyl)quinolin-3-amine could exert similar effects, altering cell membrane permeability and inhibiting critical enzymatic processes. mdpi.com
Furthermore, some quinoline derivatives have shown the ability to inhibit mycobacterial ATP synthase, a vital enzyme for energy production in Mycobacterium tuberculosis.
Table 1: In Vitro Antibacterial Activity of Selected 8-Methoxyquinolone Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 8-Methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4-chlorophenyl)-1'-azetidinyl)quinoline | S. aureus | 3.125 |
| B. subtilis | 6.25 | |
| E. coli | 6.25 | |
| 8-Methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4-nitrophenyl)-1'-azetidinyl)quinoline | S. aureus | 3.125 |
| B. subtilis | 6.25 | |
| E. coli | 6.25 | |
| 8-Methoxy-4-methyl-2-amino-(2'-(4-chlorophenyl)-4'-oxo-1',3'-thiazolidin-3'-yl) quinoline | S. aureus | 3.125 |
| B. subtilis | 6.25 | |
| E. coli | 12.5 |
Data is illustrative of related compounds and not of this compound directly. Data sourced from research on novel 8-methoxy-4-methyl-quinoline derivatives. researchgate.net
Antifungal Action: Fungal Pathogen Inhibition Modalities
The antifungal action of quinoline-based compounds is also an area of active investigation. Hybrid molecules incorporating the quinoline scaffold have demonstrated notable activity against pathogenic fungi like Cryptococcus neoformans and various Candida species. The proposed mechanisms, while not fully elucidated, are thought to involve the binding to fungal DNA and the disruption of heme and hemozoin metabolism, processes which can be vital for some fungal pathogens. researchgate.net
Antipathogenic Effects: Specific Inhibitory Mechanisms
Beyond direct killing, some antimicrobials work by disarming pathogens, a strategy known as antipathogenic therapy. Quinoline derivatives are being explored for such effects.
MetAP1 Inhibition: Methionine aminopeptidase (B13392206) 1 (MetAP1) is an essential enzyme in both prokaryotes and eukaryotes that cleaves the N-terminal methionine from newly synthesized proteins. Inhibition of this enzyme is a promising antimicrobial strategy. Quinoline-based compounds have been identified as inhibitors of MetAP1, often acting competitively by binding to the metal-activated catalytic site of the enzyme. mdpi.com
Ubiquinone Synthesis Modulation: Ubiquinone (Coenzyme Q) is a critical component of the electron transport chain in mitochondria. mdpi.com While direct evidence linking this compound to ubiquinone synthesis is lacking, disruption of mitochondrial function is a known mechanism for some quinoline compounds, suggesting this could be a potential pathway.
Type III Secretion System (T3SS) Interference: Many Gram-negative bacteria utilize a T3SS to inject virulence factors (effector proteins) directly into host cells, a process essential for their pathogenicity. mdpi.com Small molecules that inhibit the T3SS can render these bacteria non-virulent without killing them, potentially reducing the selective pressure for resistance. The quinoline scaffold is among the structures investigated for T3SS inhibition. mdpi.com
Antiviral Efficacy: Molecular Basis of Action
The antiviral properties of quinolines have been noted against a range of viruses. For instance, some 8-hydroxyquinoline (B1678124) derivatives have been shown to inhibit viral replication at an early stage of the lifecycle. mdpi.com The mechanism appears to involve a reduction in the intracellular production of viral proteins, such as the envelope glycoprotein, which ultimately decreases the output of new infectious virions. mdpi.com Metal chelation is also considered a potential mechanism for the antiviral activity of certain quinoline compounds.
Antimalarial Activity: Interruption of Parasite Life Cycle and Cellular Processes
The 8-aminoquinoline (B160924) class, to which this compound belongs, is critically important in antimalarial therapy, being the only class of drugs effective against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale. ukri.orgtaylorandfrancis.com
The mechanism of action is believed to be a complex, two-step process. ukri.org
Metabolic Activation: The parent 8-aminoquinoline compound is metabolized in the host, generating redox-active metabolites.
Oxidative Damage: These metabolites undergo redox cycling within the parasite, a process catalyzed by parasite-specific enzymes like ferredoxin-NADP+ reductase (PfFNR) and diflavin reductase (PfCPR). ukri.org This cycling produces reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals, which induce significant oxidative stress, disrupt mitochondrial membrane potential, and interfere with the parasite's DNA, ultimately leading to cell death. ukri.orgtaylorandfrancis.comslideshare.net
Additionally, some quinoline-based antimalarials are known to interfere with the parasite's detoxification of heme. During the blood stage, the parasite digests hemoglobin, releasing toxic heme. It detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Certain quinolines inhibit this polymerization process, leading to a buildup of toxic heme that kills the parasite. asm.org
Anticancer Mechanisms: Molecular and Cellular Targets
Quinoline derivatives have demonstrated significant potential as anticancer agents through a variety of mechanisms that target the hallmarks of cancer. nih.govekb.egglobalresearchonline.net
Inhibition of Signaling Pathways: Several quinoline compounds have been shown to inhibit critical cell proliferation and survival pathways, such as the PI3K/AKT/mTOR pathway. researchgate.net By blocking these signaling cascades, they can halt uncontrolled cell growth.
Cell Cycle Arrest and Apoptosis: These compounds can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing. ekb.eg They are also known to induce apoptosis (programmed cell death) by decreasing the mitochondrial membrane potential and activating cellular machinery that leads to cell destruction. ekb.eg
Inhibition of Tubulin Polymerization: The cellular cytoskeleton, composed of microtubules, is essential for cell division. Some quinoline derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which leads to mitotic arrest and cell death. nih.govekb.eg
Topoisomerase Inhibition: Similar to their antibacterial action, some anticancer quinolines function as topoisomerase inhibitors (both I and II), leading to DNA strand breaks during replication and ultimately triggering cell death in rapidly dividing cancer cells. globalresearchonline.netnih.gov
Other Mechanisms: Other reported anticancer mechanisms for quinoline derivatives include the inhibition of protein kinases, heat shock protein 90 (Hsp90), histone deacetylases (HDACs), and angiogenesis (the formation of new blood vessels that supply tumors). nih.govekb.egnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 8-hydroxyquinoline |
| Primaquine |
| Tafenoquine |
| 8-Methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4-chlorophenyl)-1'-azetidinyl)quinoline |
| 8-Methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4-nitrophenyl)-1'-azetidinyl)quinoline |
| 8-Methoxy-4-methyl-2-amino-(2'-(4-chlorophenyl)-4'-oxo-1',3'-thiazolidin-3'-yl) quinoline |
Modulation of DNA-Related Proteins (e.g., topoisomerase inhibition)
No research data could be identified that specifically examines the ability of this compound to modulate the function of DNA-related proteins, including its potential to act as a topoisomerase inhibitor. While some quinoline derivatives have been investigated as topoisomerase inhibitors, no such studies have been published for this particular compound.
Induction of Reactive Oxygen Species (ROS)
There is no available scientific information regarding the capacity of this compound to induce the production of reactive oxygen species (ROS) in biological systems. Studies on other quinoline compounds have explored ROS induction, but these findings cannot be attributed to this compound. mdpi.comnih.gov
Tyrosine Kinase Inhibition Pathways
An extensive search of the literature did not yield any studies on the effect of this compound on tyrosine kinase inhibition pathways. Although various quinoline-based molecules have been assessed for their potential as tyrosine kinase inhibitors, the specific activity of this compound in this context remains uninvestigated. google.com
Effects on Cell Cycle Progression and Apoptosis Induction in Cancer Cell Lines
No published research was found that details the effects of this compound on cell cycle progression or the induction of apoptosis in any cancer cell lines. The potential anti-cancer activities of this specific compound through these mechanisms have not been reported in the scientific literature. mdpi.comnih.gov
Receptor Antagonism and Agonism: Binding and Functional Assays
Corticotropin-Releasing Factor-1 (CRF1) Receptor Modulation
There are no available studies on the binding affinity or functional modulation of the Corticotropin-Releasing Factor-1 (CRF1) receptor by this compound. While other novel compounds have been screened for CRF1 receptor binding, this specific quinoline derivative has not been included in such reported screenings. researchgate.netnih.govresearchgate.netnih.gov
Opioid Receptor Affinities and Selectivity Profiles
No data could be located regarding the opioid receptor affinities and selectivity profiles of this compound. Research into the interaction of novel synthetic compounds with mu, kappa, and delta opioid receptors has not included this particular molecule. nih.gov
Cholinesterase (AChE, BuChE) Inhibition Kinetics
There is currently no publicly available research detailing the in vitro or in vivo inhibition kinetics of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). Therefore, key parameters such as IC50 values, Ki constants, and the mechanism of inhibition (e.g., competitive, non-competitive, or mixed) for this specific compound have not been determined or reported.
While the broader class of quinoline derivatives has been investigated for anticholinesterase activity, it is not scientifically sound to extrapolate those findings to this compound without direct experimental evidence. semanticscholar.org The nature and position of substituents on the quinoline ring are critical in determining the binding affinity and inhibitory potency against these enzymes.
Enzyme Inhibition and Target Validation Studies
Similarly, dedicated enzyme inhibition and target validation studies for this compound are not present in the reviewed literature. Research on other quinoline-based molecules has identified various enzymatic targets, including but not limited to Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (MtInhA), ATM kinase, and the M2 isoform of pyruvate (B1213749) kinase (PKM2). nih.govresearchgate.netmdpi.com These studies underscore the diverse biological activities of the quinoline scaffold.
However, without specific studies on this compound, it is not possible to identify its validated enzyme targets or to discuss the molecular interactions that would underpin its potential biological activity. Further research would be required to screen this compound against a panel of enzymes to identify potential targets and then to validate these interactions through detailed kinetic and structural studies.
Future Directions and Advanced Research Perspectives for 8 Methoxymethyl Quinolin 3 Amine
Development of Novel and Sustainable Synthetic Methodologies
The progression of 8-(methoxymethyl)quinolin-3-amine from a laboratory curiosity to a viable chemical probe or therapeutic lead is contingent upon the development of efficient and environmentally benign synthetic routes. Future research will prioritize methodologies that align with the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous reagents.
A primary focus will be on the implementation of catalytic C-H activation strategies. These reactions offer an atom-economical approach to forge carbon-carbon and carbon-heteroatom bonds, potentially streamlining the synthesis of the quinoline (B57606) core and its derivatives. By activating otherwise inert C-H bonds, chemists can circumvent the need for pre-functionalized starting materials, thereby shortening synthetic sequences and minimizing waste. The exploration of earth-abundant metal catalysts, such as iron and copper, will be central to developing cost-effective and sustainable C-H functionalization protocols for quinoline synthesis.
The adoption of flow chemistry represents another significant advancement. Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved product purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. The scalability of flow synthesis is a considerable advantage for the larger-scale production of this compound. Furthermore, the integration of real-time reaction monitoring and automated purification modules can create a fully continuous and efficient manufacturing process.
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. The use of enzymes to perform specific chemical transformations can provide unparalleled selectivity under mild, aqueous conditions. Future work could involve engineering enzymes to catalyze key steps in the synthesis of this compound, potentially leading to enantiomerically pure products with high efficiency and minimal environmental impact.
| Synthetic Methodology | Potential Advantages |
| Catalytic C-H Activation | High atom economy, reduced number of synthetic steps, use of simpler starting materials. |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability, and potential for automation. |
| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild and environmentally friendly reaction conditions. |
Exploration of Emerging Biological Targets and Disease Areas
To unlock the full therapeutic potential of this compound, it is essential to explore its activity beyond its initial biological targets. Broad-based screening against diverse panels of enzymes, receptors, and other cellular components can uncover novel applications in a wide range of diseases.
A key area of future investigation will be the modulation of protein-protein interactions (PPIs) . Aberrant PPIs are implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. The rigid and planar nature of the quinoline scaffold makes it an attractive starting point for the design of molecules that can disrupt or stabilize these critical interactions. High-throughput screening and fragment-based approaches will be instrumental in identifying novel PPI targets for this compound and its analogs.
The burgeoning field of the microbiome presents another exciting frontier. The gut microbiota plays a crucial role in human health and disease, and modulating its composition or metabolic activity has emerged as a promising therapeutic strategy. Future studies could assess the ability of this compound to interact with microbial targets, potentially leading to new treatments for inflammatory bowel disease, metabolic disorders, and even certain cancers.
Furthermore, there is a pressing need for new therapies for orphan and neglected diseases . Systematic screening of compound libraries, including molecules like this compound, against targets relevant to these conditions could accelerate the discovery of new medicines for patient populations with limited treatment options.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is poised to revolutionize the drug discovery process. These computational tools can be leveraged to accelerate the design and optimization of this compound derivatives with enhanced therapeutic properties.
Generative AI models can be trained on vast datasets of chemical structures and their associated biological activities to learn the complex relationships that govern molecular recognition. These models can then be used to design novel analogs of this compound with predicted improvements in potency, selectivity, and pharmacokinetic profiles. This in silico approach can significantly reduce the time and resources required for lead optimization by prioritizing the synthesis of the most promising candidates.
Predictive ML models will play a crucial role in assessing the drug-like properties of virtual compounds. Algorithms can be trained to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters, allowing researchers to identify and mitigate potential liabilities early in the drug design cycle. This will increase the likelihood of success in later stages of preclinical and clinical development.
AI can also be applied to the analysis of large-scale biological data, such as genomics, proteomics, and metabolomics data, to identify and validate novel drug targets. By integrating these data with chemical information, researchers can generate new therapeutic hypotheses for which this compound and its derivatives may be well-suited.
Advanced Mechanistic Studies using High-Resolution Techniques
A detailed understanding of the molecular interactions between a compound and its biological target is fundamental to rational drug design. Future research on this compound will employ a suite of high-resolution biophysical and structural techniques to elucidate its precise mechanism of action at an atomic level.
Cryo-electron microscopy (cryo-EM) has become an indispensable tool for determining the structures of large and dynamic macromolecular complexes. If this compound is found to target such a complex, cryo-EM can provide unprecedented insights into its binding site and the conformational changes it induces upon binding.
For smaller, more well-behaved protein targets, X-ray crystallography remains the gold standard for high-resolution structural determination. Obtaining a co-crystal structure of this compound bound to its target would provide a detailed map of the key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that drive binding affinity and selectivity. This information is invaluable for guiding structure-based drug design efforts.
In addition to these structural methods, a range of biophysical techniques will be employed to characterize the binding event in solution. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide precise measurements of the binding kinetics (on- and off-rates) and thermodynamics (enthalpy and entropy), respectively. This detailed biophysical profile offers a more complete understanding of the compound-target interaction.
Collaborative Research for Translational Academic Discoveries
Bridging the gap between a promising discovery in an academic laboratory and a new medicine for patients requires a concerted and collaborative effort. The future development of this compound will be significantly enhanced through strategic partnerships between academia, the pharmaceutical industry, and government organizations.
Public-private partnerships (PPPs) are essential for pooling the resources, expertise, and infrastructure necessary to advance a compound through the arduous process of preclinical and clinical development. These collaborations can provide the funding and industry know-how to navigate the complex regulatory landscape and overcome the scientific challenges inherent in drug development.
The principles of open science , which encourage the sharing of data, research tools, and chemical probes, can also accelerate progress. By making this compound and its associated data widely available to the scientific community, researchers from diverse disciplines can contribute to the exploration of its biological activities and potential therapeutic applications, fostering a more collaborative and efficient research ecosystem.
International collaborations will be key to leveraging a global pool of talent and resources. By bringing together researchers with complementary expertise from around the world, these networks can tackle complex scientific problems and ensure that the benefits of new discoveries are accessible to a global population.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
